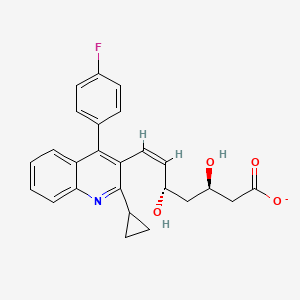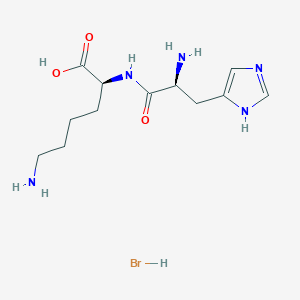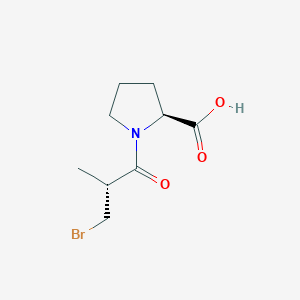
Rosuvastatine sodique
Vue d'ensemble
Description
Crestor, known chemically as rosuvastatin calcium, is a prescription medication primarily used to treat high cholesterol and prevent cardiovascular diseases such as heart attacks and strokes. It belongs to a class of drugs called statins, which work by inhibiting the enzyme HMG-CoA reductase in the liver, thereby reducing the production of cholesterol. This compound is available in tablet form and is widely prescribed due to its efficacy in lowering low-density lipoprotein (LDL) cholesterol and increasing high-density lipoprotein (HDL) cholesterol .
Applications De Recherche Scientifique
Rosuvastatin calcium has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of statin synthesis and mechanisms.
Biology: Investigated for its effects on cellular cholesterol metabolism and gene expression.
Medicine: Extensively studied for its efficacy in reducing cardiovascular risk factors and its potential benefits in other conditions such as Alzheimer’s disease.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Rosuvastatin calcium works by inhibiting the enzyme HMG-CoA reductase, which is a key enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, rosuvastatin reduces the production of cholesterol in the liver. This leads to an increase in the uptake of LDL cholesterol from the blood and its breakdown, thereby lowering overall cholesterol levels. The molecular targets include the HMG-CoA reductase enzyme and various receptors involved in cholesterol metabolism .
Orientations Futures
Research on Rosuvastatin Sodium continues, focusing on optimizing dosing regimens, exploring novel formulations, and investigating its potential in other therapeutic areas (e.g., neuroprotection, inflammation). Additionally, personalized medicine approaches may enhance its clinical utility .
: Kanukula, R., Salam, A., Rodgers, A., & Kamel, B. (2021). Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults. Clinical Pharmacokinetics, 60(1), 165–175. DOI: 10.1007/s40262-020-00978-9
Analyse Biochimique
Biochemical Properties
Rosuvastatin Sodium works by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Cellular Effects
Rosuvastatin Sodium has been shown to have a variety of effects on cells. It can help prevent or slow down medical problems, like atherosclerosis (hardening of the arteries), that are caused by fats clogging the blood vessels . It may also be used to prevent certain types of heart and blood vessel problems in patients with risk factors for heart problems . In addition, it has been found to induce modest changes in immunologic and metabolic measures in normocholesterolemic subjects .
Molecular Mechanism
The molecular mechanism of Rosuvastatin Sodium involves the inhibition of HMG-CoA reductase, thereby reducing the production of cholesterol in the body . This leads to a decrease in the levels of LDL and VLDL, which are sometimes referred to as “bad cholesterol” due to their association with an increased risk of cardiovascular disease .
Temporal Effects in Laboratory Settings
In laboratory settings, Rosuvastatin Sodium has been shown to have various effects over time. For instance, it has been associated with a reduction in total and differential white blood cell counts in asthmatic and hyperlipidemic rat models . It also reduced oxidative stress by decreasing nitrite and malondialdehyde concentrations, and increasing total thiol content .
Dosage Effects in Animal Models
The effects of Rosuvastatin Sodium can vary with different dosages in animal models. For example, in a study involving rats, rosuvastatin was given once daily in the dose range of 5–80 mg, with 40 mg being the maximum approved daily dose . The systemic exposure of rosuvastatin was characterized by a large coefficient of variation (48%), indicating a variation in its effects with different dosages .
Metabolic Pathways
Rosuvastatin Sodium is involved in the cholesterol synthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonic acid . This is a key step in the production of cholesterol and other compounds involved in lipid metabolism and transport .
Transport and Distribution
Rosuvastatin Sodium is transported and distributed within cells and tissues. It is highly selective for liver tissue, and does not have unrestricted access to other cell types throughout the body (e.g., myocytes, renal tissue) by passive diffusion across cell membranes . Its relatively low systemic bioavailability, low concentrations required to produce efficient HMG-CoA reductase inhibition, and the selectivity of uptake into hepatic versus non-hepatic cells are considered important safety attributes of Rosuvastatin Sodium .
Subcellular Localization
The subcellular localization of Rosuvastatin Sodium is primarily in the liver, where it exerts its effects . It is taken up by the liver cells and inhibits the HMG-CoA reductase enzyme, thereby reducing the production of cholesterol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rosuvastatin calcium involves several key steps, starting from commercially available starting materials. The process typically includes:
Formation of the Pyrimidine Ring: This step involves the condensation of a suitable aldehyde with a guanidine derivative to form the pyrimidine ring.
Introduction of the Fluorophenyl Group: A fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Lactone Ring: The lactone ring is formed through a series of esterification and cyclization reactions.
Final Assembly:
Industrial Production Methods
Industrial production of rosuvastatin calcium is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale chemical synthesis followed by purification steps such as crystallization and filtration. The final product is then formulated into tablets or capsules for medical use.
Analyse Des Réactions Chimiques
Types of Reactions
Rosuvastatin calcium undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Nucleophilic substitution reactions are involved in the synthesis of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various intermediates and by-products, which are typically removed during the purification process to yield pure rosuvastatin calcium.
Comparaison Avec Des Composés Similaires
Similar Compounds
Atorvastatin: Another widely used statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: An older statin with a similar cholesterol-lowering effect but a different side effect profile.
Pravastatin: Known for its lower potential for drug interactions compared to other statins.
Uniqueness
Rosuvastatin calcium is unique due to its high potency and efficacy at lower doses compared to other statins. It also has a longer half-life, allowing for once-daily dosing. Additionally, it has been shown to have a favorable effect on HDL cholesterol levels, making it a preferred choice for many patients .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Rosuvastatin Sodium involves the condensation of a pyrimidine ring with a dihydroxyheptenoic acid moiety. The synthesis is carried out in several steps, including protection of functional groups, condensation, and deprotection.", "Starting Materials": [ "Pyrimidine-5-carboxylic acid", "3,5-dihydroxyheptanoic acid", "N,N-dimethylformamide", "Thionyl chloride", "Triethylamine", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of the carboxylic acid group of pyrimidine-5-carboxylic acid with ethyl chloroformate in the presence of triethylamine", "Condensation of the protected pyrimidine-5-carboxylic acid with 3,5-dihydroxyheptanoic acid in the presence of N,N-dimethylformamide and dicyclohexylcarbodiimide", "Deprotection of the ethyl ester group with sodium hydroxide in methanol", "Protection of the hydroxyl groups with thionyl chloride in the presence of pyridine", "Deprotection of the protected hydroxyl groups with sodium hydroxide in methanol", "Neutralization of the reaction mixture with acetic acid", "Extraction of the product with ethyl acetate", "Purification of the product by recrystallization from water" ] } | |
Numéro CAS |
147098-18-8 |
Formule moléculaire |
C22H27FN3NaO6S |
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
sodium;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+; |
Clé InChI |
RGEBGDYYHAFODH-RRABGKBLSA-M |
SMILES isomérique |
CC(C)C1=NC(=NC(=C1/C=C/C(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
SMILES canonique |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


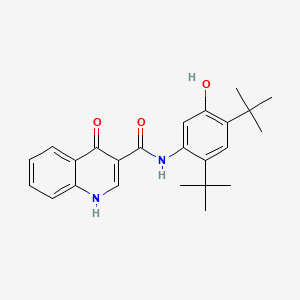
![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)
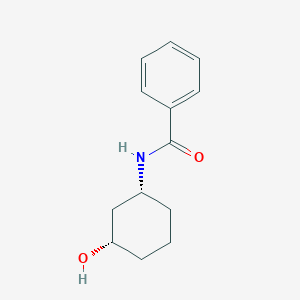
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)
